

Physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1282877

[Get Quote](#)

In-Depth Technical Guide: (6-bromo-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(6-bromo-1-benzothiophen-2-yl)methanol**, a versatile intermediate in pharmaceutical and chemical research. This document includes key physical data, chemical reactivity, a detailed synthesis protocol, and its emerging role in proteomics.

Core Physical and Chemical Properties

(6-bromo-1-benzothiophen-2-yl)methanol is a brominated derivative of benzothiophene. The presence of the bromine atom and the hydroxymethyl group makes it a valuable building block for the synthesis of more complex molecules.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ BrOS	[1]
Molecular Weight	243.12 g/mol	[1]
CAS Number	374933-76-3	[2]
Melting Point	107-109 °C	[2]
Appearance	Not specified (likely a solid at room temperature)	
Solubility	Not explicitly specified, but likely soluble in organic solvents like THF and hexane based on synthesis protocols.	[3]
Boiling Point	Not available in the searched literature.	

Chemical Reactivity and Applications

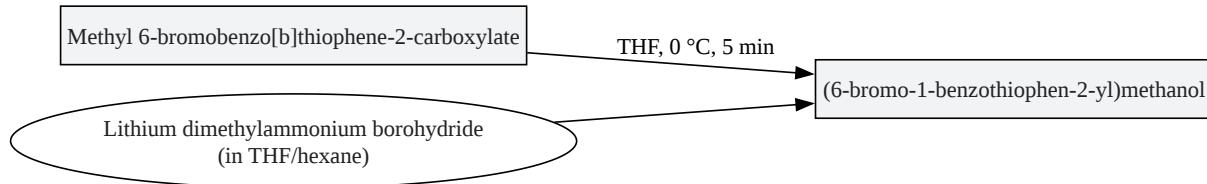
(6-bromo-1-benzothiophen-2-yl)methanol exhibits reactivity at both the hydroxymethyl group and the bromine-substituted aromatic ring, making it a versatile synthetic intermediate.

Key Chemical Reactions:

- Oxidation: The primary alcohol functional group can be oxidized to the corresponding carboxylic acid using common oxidizing agents.
- Reduction: The bromo-substituent can be removed via reduction.
- Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.[4]

Applications in Proteomics:

This compound has been identified as a potential cleavable linker in the field of proteomics.[4] Cleavable linkers are crucial tools for attaching probes or tags to proteins for subsequent


analysis, such as identifying protein-protein interactions. The linker can be cleaved under specific conditions to release the bound protein for mass spectrometry analysis.

Experimental Protocols

Synthesis of (6-bromo-1-benzothiophen-2-yl)methanol

A documented method for the synthesis of (6-bromo-1-benzothiophen-2-yl)methanol involves the reduction of Methyl 6-bromobenzo[b]thiophene-2-carboxylate.[3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of (6-bromo-1-benzothiophen-2-yl)methanol.

Materials:

- Methyl 6-bromobenzo[b]thiophene-2-carboxylate (Ester 9)
- Lithium dimethylammonium borohydride (1.0 M solution in THF/hexane)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Dissolve Methyl 6-bromobenzo[b]thiophene-2-carboxylate (6.8 g, 25.0 mmol) in anhydrous THF (50 mL).
- Cool the solution to 0 °C in an ice bath.

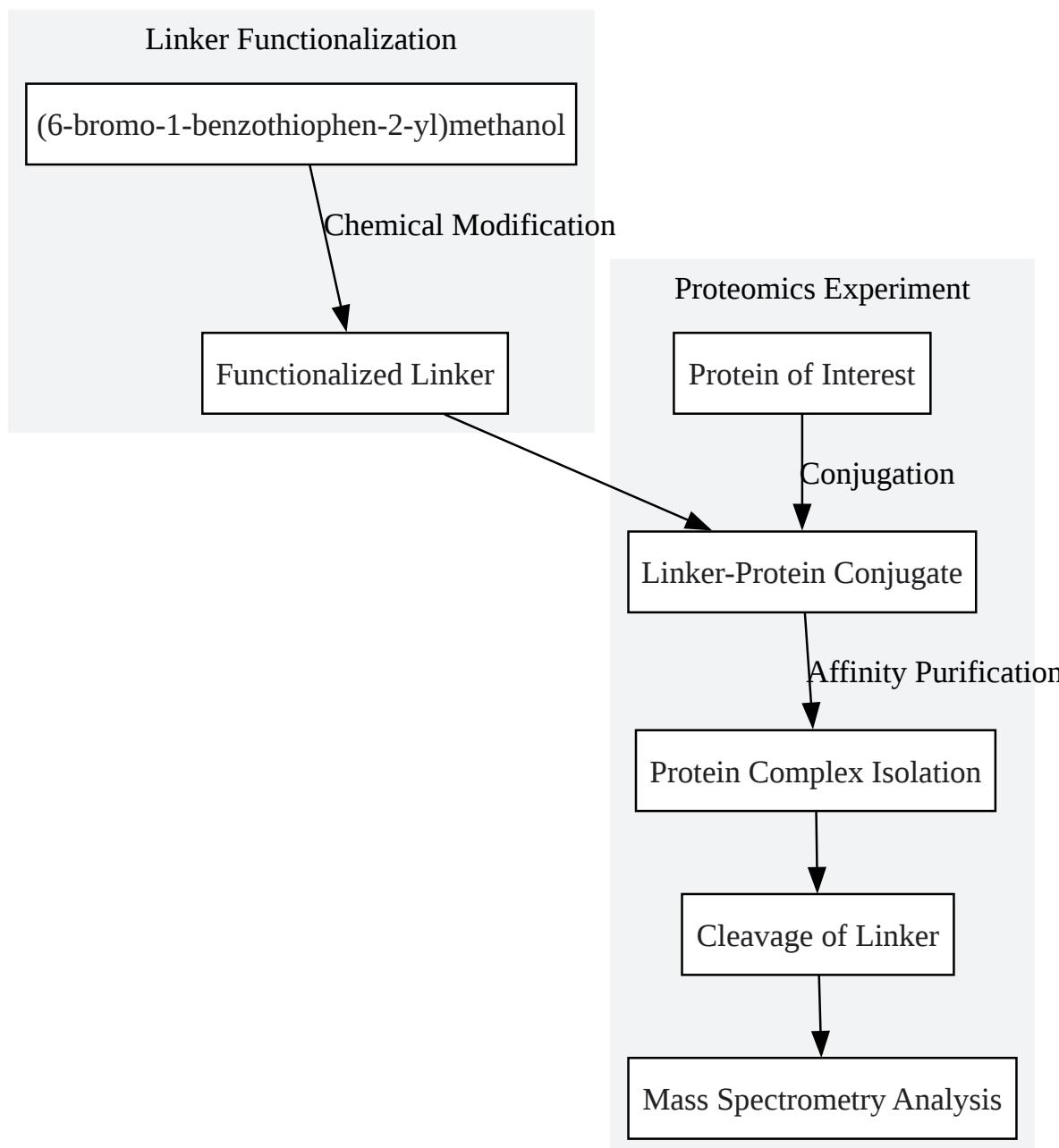
- Add the Lithium dimethylammonium borohydride solution (50 mL, 50.0 mmol, 1.0 M in THF/hexane) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 5 minutes. The reaction is reported to be complete within this timeframe.^[3]
- Purification of the product would typically follow standard organic chemistry techniques such as quenching the reaction, extraction, and chromatography, though specific details were not available in the provided search results.

Yield:

The reported yield for this synthesis is 94%.^[3]

Further Research and Characterization

While a synthetic route is available, detailed analytical data for the final compound is not widely published. Commercial suppliers indicate that the compound is analyzed by various spectroscopic methods, but the data itself is not publicly available.^[1] For researchers, full characterization using the following techniques is recommended:


- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and purity.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.
- Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular weight and structure.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature linking **(6-bromo-1-benzothiophen-2-yl)methanol** to the modulation of any particular signaling pathways. Its primary documented biological application is as a tool in proteomics research.^[4] Further investigation into its potential biological activities could be a valuable area of research.

Logical Workflow for Proteomics Application

The general workflow for using a cleavable linker like **(6-bromo-1-benzothiophen-2-yl)methanol** in a proteomics experiment, such as an affinity-purification mass spectrometry (AP-MS) study, is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for using a cleavable linker in proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-bromo-1-benzothiophen-2-yl)methanol [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 360576-01-8 | Methyl 6-bromobenzo[b]thiophene-2-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 4. Buy (6-Bromo-1-benzothiophen-2-yl)methanol | 374933-76-3 [smolecule.com]
- To cite this document: BenchChem. [Physical and chemical properties of (6-bromo-1-benzothiophen-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282877#physical-and-chemical-properties-of-6-bromo-1-benzothiophen-2-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com